molecular formula C23H19FN2O4 B2670432 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide CAS No. 922029-79-6

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2670432
CAS RN: 922029-79-6
M. Wt: 406.413
InChI Key: ASGMWACSXAOASO-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H19FN2O4 and its molecular weight is 406.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Transformations Efficient synthesis techniques and chemical transformations form the core of research applications for compounds related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide. Solid support synthesis using SNAr methodology on AMEBA resin offers a versatile approach for assembling dibenz[b,f]oxazepin-11(10H)-ones, showcasing the method's flexibility and the high purity of the final products (Ouyang et al., 1999). Similarly, the catalytic enantioselective aza-Reformatsky reaction with cyclic imines dibenzo[b,f][1,4]oxazepines for synthesizing chiral derivatives demonstrates the potential for producing compounds with significant yields and high enantioselectivities (Munck et al., 2017).

Biological Activity and Potential Therapeutic Applications Research into the biological activities and potential therapeutic applications of dibenzoxazepine derivatives has yielded promising results. Notably, certain dibenz[b,e]oxepin derivatives have been synthesized and found to act as orally active antiallergic agents, with potent inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction in animal models (Ohshima et al., 1992). This suggests potential applications in developing new antiallergic treatments.

Material Science Applications Compounds within the dibenzoxazepine family have also been explored for their applications in material science. For instance, the synthesis and study of polyfluorinated dibenz[b,f][1,4]oxazepines reveal an approach based on the intramolecular dehydrofluorination of polyfluoro-o-hydroxybenzylidenanilines. This research highlights the compounds' synthesis, interactions with nucleophiles, and the potential for creating derivatives with psychotropic properties (Gerasimova et al., 1989).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4/c1-2-26-19-5-3-4-6-21(19)30-20-12-9-16(13-18(20)23(26)28)25-22(27)14-29-17-10-7-15(24)8-11-17/h3-13H,2,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGMWACSXAOASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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